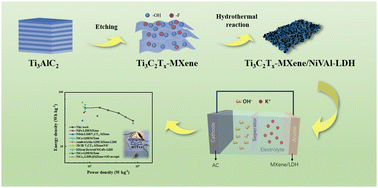Synergistic coupling of NiVAl-layered double hydroxide with few-layered Ti3C2Tx–MXene nanosheets for superior asymmetric supercapacitor performance†
Journal of Materials Chemistry C Pub Date: 2023-10-20 DOI: 10.1039/D3TC03014H
Abstract
Layered double hydroxides (LDHs) are promising energy materials due to their considerable theoretical capacity, but they also suffer from inherent poor electrical conductivity and agglomeration problems. In this study, a composite electrode material with a unique structure was synthesized by in situ growth of nanoscale NiVAl-LDH on the surface of few-layered Ti3C2Tx–MXene. The strong interfacial connection and enhanced electronic coupling between the two components enhance the structural stability and electrical conductivity of the material, significantly enhancing its redox kinetics. Moreover, this composite structure effectively prevents the aggregation and restacking of Ti3C2Tx–MXene and NiVAl-LDH nanosheets, ensuring the complete exposure of active sites. Demonstrating exceptional electrochemical capabilities, the composite electrode showcases a distinct capacitance of 186.7 mA h g−1 at a current density of 1 A g−1. Furthermore, it maintains an impressive 84.7% of its capacitance after enduring 5000 charge–discharge cycles at a high current density of 10 A g−1. The assembled asymmetrical supercapacitor device demonstrates a respectable energy density of 51.6 W h kg−1 at a power density of 800.0 W kg−1, as well as excellent cycling stability (89.1% capacitance retention after 10 000 cycles at 10 A g−1).


Recommended Literature
- [1] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [2] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [3] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†
- [4] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [5] Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†
- [6] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†
- [7] Modification of Cunanoparticles with a disulfide for polyimide metallization†
- [8] Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
- [9] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [10] Lifetime behavior of a PEM fuel cell with low humidification of feed stream










